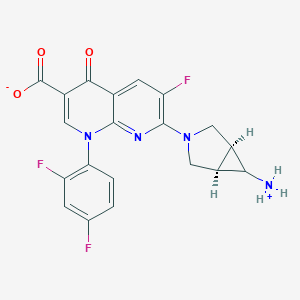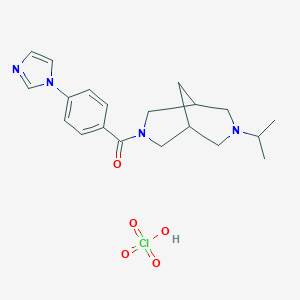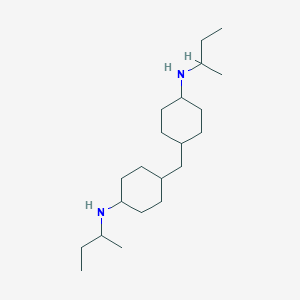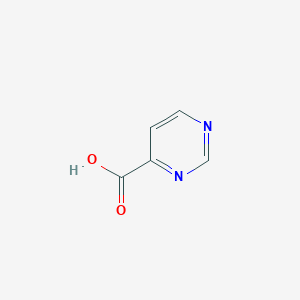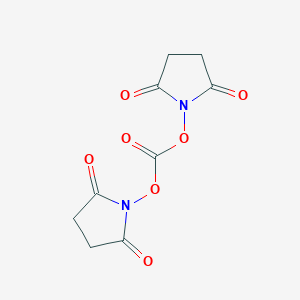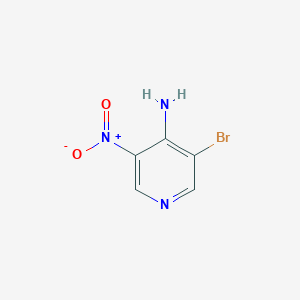
3-Bromo-5-nitropyridin-4-amine
Vue d'ensemble
Description
3-Bromo-5-nitropyridin-4-amine is a useful intermediate for organic synthesis . It may be used in the preparation of azaquinoxalinedione and can be used as a biochemical reagent for life science related research .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion. This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Molecular Structure Analysis
The empirical formula of 3-Bromo-5-nitropyridin-4-amine is C5H4BrN3O2 . The molecular weight is 218.01 . The InChI code is 1S/C5H4BrN3O2/c6-3-1-8-2-4 (5 (3)7)9 (10)11/h1-2H, (H2,7,8) .Chemical Reactions Analysis
From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized . 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .Physical And Chemical Properties Analysis
3-Bromo-5-nitropyridin-4-amine is a solid . It should be stored in a dark place, under an inert atmosphere, at room temperature .Applications De Recherche Scientifique
Nucleophilic Substitution Reactions
Yao et al. (2005) studied the reaction of 3-bromo-4-nitropyridine with amine, resulting in unexpected nitro-group migration products. This study reveals insights into the rearrangement mechanism in different solvents and bases, indicating the occurrence of nitro-group migration in polar aprotic solvents (Yao, Blake, & Yang, 2005).
Hydrogen Peroxide Oxidations
Agosti et al. (2017) conducted a study on the large-scale synthesis of 5-Bromo-2-nitropyridine from the corresponding amine via hydrogen peroxide oxidation. This research contributes to the development of a reproducible, safe protocol for large-scale chemical synthesis (Agosti et al., 2017).
Vicarious Nucleophilic Amination
Bakke et al. (2001) explored the amination of 3-nitropyridines, leading to the synthesis of various 2-amino-5-nitropyridines. This method provides a general approach for preparing substituted nitropyridines (Bakke, Svensen, & Trevisan, 2001).
Amination Catalysis
Ji, Li, and Bunnelle (2003) demonstrated the chemoselective amination of polyhalopyridines using a palladium-Xantphos complex. This study shows high efficiency in obtaining amino-pyridine products (Ji, Li, & Bunnelle, 2003).
Formation of Aminals via Pummerer Rearrangement
Rakhit, Georges, and Bagli (1979) investigated the reaction of aminopyridines leading to the formation of aminals through a Pummerer type rearrangement. This research opens avenues for synthesizing unique chemical structures (Rakhit, Georges, & Bagli, 1979).
Kinetics of Nucleophilic Substitutions
Hamed (1997) studied the kinetics of nucleophilic substitutions at the pyridine ring, which provides valuable insights into the reaction dynamics of nitropyridines (Hamed, 1997).
Safety And Hazards
The compound is classified as Acute Tox. 3 Oral - Eye Dam. 1 . It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest . If swallowed, immediate medical assistance should be sought .
Relevant Papers The relevant papers for 3-Bromo-5-nitropyridin-4-amine can be found at Sigma-Aldrich .
Propriétés
IUPAC Name |
3-bromo-5-nitropyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O2/c6-3-1-8-2-4(5(3)7)9(10)11/h1-2H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDLBXRMNSJEPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407373 | |
| Record name | 3-bromo-5-nitropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-nitropyridin-4-amine | |
CAS RN |
89284-05-9 | |
| Record name | 3-bromo-5-nitropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-3-bromo-5-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


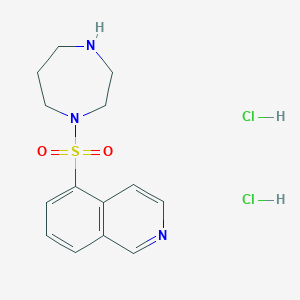

![1-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B114549.png)
